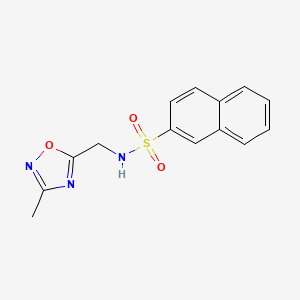

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide

Description

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide is a synthetic compound featuring a naphthalene-2-sulfonamide core linked via a methyl group to a 3-methyl-1,2,4-oxadiazole heterocycle. The sulfonamide group is a well-established pharmacophore known for its role in enzyme inhibition, particularly in targeting metalloproteinases (MMPs) and carbonic anhydrases . The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, which are critical for biological activity .

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-10-16-14(20-17-10)9-15-21(18,19)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDKQDNOHWPWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of naphthalene-2-sulfonyl chloride with 3-methyl-1,2,4-oxadiazole-5-methanamine under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Structural Characteristics

The compound features:

- Naphthalene Ring : A polycyclic aromatic hydrocarbon that contributes to the compound's hydrophobic nature and biological activity.

- Sulfonamide Group : Known for its antibacterial properties, this group enhances the compound's solubility and reactivity.

- Oxadiazole Ring : This five-membered heterocycle is recognized for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

Medicinal Chemistry

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide has shown promise in several therapeutic areas:

- Antimicrobial Activity : The sulfonamide component is known for its antibacterial properties, making this compound a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that oxadiazoles can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Drug Development

The compound serves as a scaffold for synthesizing novel drug candidates. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Biological Studies

Studies have indicated that compounds containing oxadiazole rings may interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It could potentially act on receptors related to pain and inflammation.

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of sulfonamides, this compound demonstrated significant activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains.

Case Study 2: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of oxadiazole derivatives found that this compound effectively reduced inflammation markers in vitro. This suggests its potential application in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Core Structural Differences

The compound’s naphthalene-sulfonamide core distinguishes it from benzamide-based analogs. For example:

- N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (, No. 45/50) replaces the naphthalene group with a benzamide scaffold. The benzamide derivatives often exhibit lower molecular weight and altered solubility profiles compared to naphthalene sulfonamides .

- 3-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine () lacks the sulfonamide moiety entirely, instead featuring an amine group, which reduces hydrogen-bonding capacity and target affinity .

Heterocyclic Substituent Variations

The 3-methyl-1,2,4-oxadiazole group in the target compound is substituted with thiazole, isoxazole, or thiophene in analogs:

- 2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (, No. 20) incorporates an isoxazole ring, which offers similar metabolic stability but distinct electronic properties due to oxygen vs. nitrogen positioning .

Comparative Data Table

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide is a compound that combines the pharmacophores of naphthalene and oxadiazole, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure

The compound can be structurally represented as follows:

The key components include:

- Naphthalene : A polycyclic aromatic hydrocarbon known for its role in various bioactive compounds.

- Oxadiazole : A five-membered heterocyclic compound that has shown significant biological activity, particularly in cancer therapy.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The incorporation of the naphthalene moiety enhances the interaction with biological targets involved in cancer progression.

-

Mechanism of Action :

- Compounds containing the oxadiazole ring have been reported to induce apoptosis in cancer cells by disrupting cellular signaling pathways and inducing cell cycle arrest. For instance, derivatives similar to this compound showed cytotoxic effects against prostate cancer cell lines (PC3 and LNCaP) with IC50 values in the low micromolar range .

- Case Study :

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

-

In Vitro Studies :

- The antimicrobial activity was evaluated using minimum inhibitory concentration (MIC) assays against various bacterial strains. Results indicated that some derivatives exhibited excellent antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .

- Biofilm Inhibition :

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug design.

Q & A

Q. How can the synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide be optimized for improved yield and purity?

- Methodological Answer : Optimization should focus on reaction conditions and purification techniques. For the oxadiazole moiety, cyclization of amidoximes with activated carbonyl derivatives (e.g., using trifluoroacetic anhydride) under reflux conditions is common. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted precursors. Catalytic methods, such as using Hunig’s base (diisopropylethylamine) to facilitate coupling reactions, can enhance yields . Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of - and -NMR to confirm the sulfonamide linkage (δ ~11-12 ppm for NH) and oxadiazole ring protons (δ ~8-9 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±2 ppm). FT-IR can identify key functional groups, such as sulfonamide S=O stretching (~1350 cm) and oxadiazole C=N vibrations (~1600 cm) . X-ray crystallography is ideal for resolving ambiguous stereochemistry .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation. In case of spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Solvent effects (PCM model) simulate aqueous or lipid environments. Exact exchange terms improve thermochemical accuracy (e.g., atomization energies within ±2.4 kcal/mol) . Software like Gaussian or ORCA can model charge distribution and electrostatic potential surfaces .

Q. How can contradictions in reported biological activity data (e.g., antiplasmodial vs. cytotoxicity) be resolved?

- Methodological Answer : Perform dose-response assays (IC) across multiple cell lines to distinguish target-specific effects from general toxicity. Compare substituent effects: replacing the naphthalene group with benzothiazole (as in related compounds) may reduce off-target interactions . Use proteomics or transcriptomics to identify binding partners and pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this sulfonamide derivative?

- Methodological Answer : Systematically modify substituents on the oxadiazole (e.g., 3-methyl vs. trifluoromethyl) and sulfonamide moieties. Test analogs in functional assays (e.g., enzyme inhibition, receptor binding). QSAR models incorporating steric/electronic parameters (Hammett constants, LogP) can predict activity trends . Prioritize derivatives with balanced lipophilicity (cLogP ~2–4) for optimal membrane permeability .

Q. What analytical methods ensure batch-to-batch consistency in purity and stability?

- Methodological Answer : Employ orthogonal methods:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<2%).

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>150°C indicates thermal stability).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; analyze via LC-MS for degradation products (e.g., hydrolyzed oxadiazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.